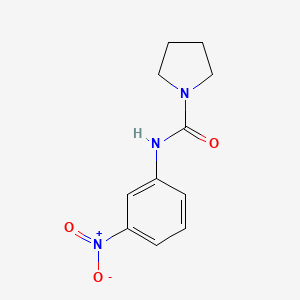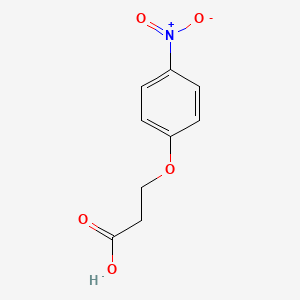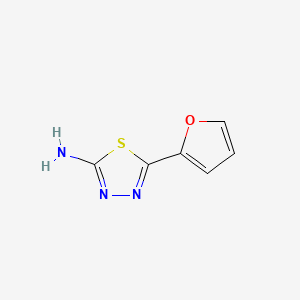
(4-Hydrazinophenyl)acetonitrile
描述
“(4-Hydrazinophenyl)acetonitrile” is a chemical compound with the molecular formula C8H9N3 . It has a molecular weight of 147.18 . The compound is used in proteomics research .
Synthesis Analysis
The synthesis of “(4-Hydrazinophenyl)acetonitrile” involves the reaction of 4-aminobenzyl cyanide with sodium nitrite (NaNO2) in the presence of concentrated hydrochloric acid (HCl) . The reaction is carried out at a low temperature (-10°C) to control the reaction rate .Molecular Structure Analysis
The InChI code for “(4-Hydrazinophenyl)acetonitrile” is 1S/C8H9N3/c9-6-5-7-1-3-8(11-10)4-2-7/h1-4,11H,5,10H2 . This indicates that the compound consists of a phenyl group (C6H5-) attached to a hydrazine group (NH2NH2) and an acetonitrile group (CH2CN) .Physical And Chemical Properties Analysis
“(4-Hydrazinophenyl)acetonitrile” has a density of 1.2±0.1 g/cm3, a boiling point of 347.6±25.0 °C at 760 mmHg, and a flash point of 164.0±23.2 °C . It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds . Its polar surface area is 62 Å2, and it has a molar refractivity of 44.2±0.3 cm3 .科学研究应用
Nucleophilic Substitution Reactions
(4-Hydrazinophenyl)acetonitrile plays a significant role in nucleophilic substitution reactions. A study by Ibrahim et al. (2013) demonstrates the hydrazinolysis of certain dinitrophenyl derivatives, highlighting the impact of solvents like acetonitrile in these reactions. The research emphasizes the concerted mechanism of acyl-oxygen scission in methanol and uncatalyzed substitution in different solvents, including acetonitrile. This indicates the versatility and reactivity of such compounds in various chemical environments (Ibrahim et al., 2013).
Electrochemical Oxidation Studies
Electrochemical oxidation studies, such as those conducted by Cauquis et al. (1975), have explored the behavior of derivatives of (4-Hydrazinophenyl)acetonitrile in acetonitrile. These studies provide insights into the electrochemical properties and potential applications of these compounds in various chemical processes (Cauquis et al., 1975).
Redox Determinations
The compound is also useful in redox determinations, as seen in research by Verma and Kumar (1977). They used hydrated copper (II) perchlorate in acetonitrile for the direct visual and potentiometric determination of ascorbic acid, showcasing the reactivity of acetonitrile-based compounds in redox reactions (Verma & Kumar, 1977).
Molecular Dynamics Studies
Alvarez et al. (2014) discussed the use of acetonitrile in scientific research, highlighting its role as an ideal solvent for numerous organic reactions. This reflects the broader relevance of acetonitrile derivatives, like (4-Hydrazinophenyl)acetonitrile, in various scientific studies, including enzyme-based catalytic processes (Alvarez et al., 2014).
Voltammetric and Spectroelectrochemical Studies
Research by Schwarz et al. (2003) involved voltammetric and UV–Vis spectroelectrochemical studies on related compounds in acetonitrile solutions. This work is crucial for understanding the electrochemical behavior and potential applications of (4-Hydrazinophenyl)acetonitrile in various analytical and industrial processes (Schwarz et al., 2003).
属性
IUPAC Name |
2-(4-hydrazinylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-6-5-7-1-3-8(11-10)4-2-7/h1-4,11H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAYDTXYULYNHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306161 | |
| Record name | (4-Hydrazinophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydrazinophenyl)acetonitrile | |
CAS RN |
57411-91-3 | |
| Record name | NSC174505 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174505 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Hydrazinophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[(Dimethylcarbamoyl)amino]benzoic acid](/img/structure/B1296505.png)









![3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B1296527.png)